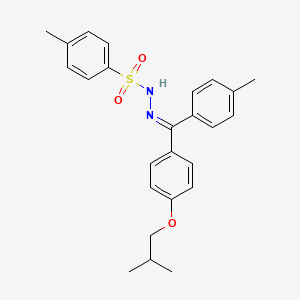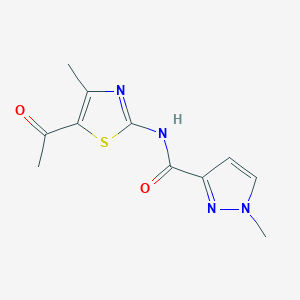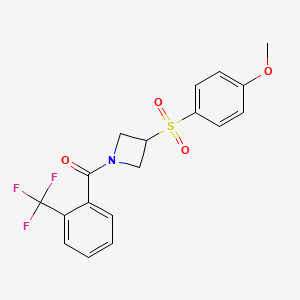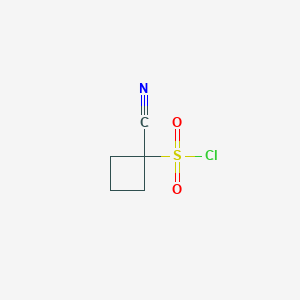
(E)-N'-((4-isobutoxyphenyl)(p-tolyl)methylene)-4-methylbenzenesulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N'-((4-isobutoxyphenyl)(p-tolyl)methylene)-4-methylbenzenesulfonohydrazide, also known as IBPMS, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. IBPMS belongs to the class of hydrazones, which are known for their diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial effects.
Mechanism of Action
The mechanism of action of (E)-N'-((4-isobutoxyphenyl)(p-tolyl)methylene)-4-methylbenzenesulfonohydrazide is not fully understood. However, several studies have suggested that (E)-N'-((4-isobutoxyphenyl)(p-tolyl)methylene)-4-methylbenzenesulfonohydrazide may exert its therapeutic effects by inhibiting the activity of enzymes involved in the inflammatory and tumor pathways. (E)-N'-((4-isobutoxyphenyl)(p-tolyl)methylene)-4-methylbenzenesulfonohydrazide has also been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its antitumor effects.
Biochemical and Physiological Effects:
(E)-N'-((4-isobutoxyphenyl)(p-tolyl)methylene)-4-methylbenzenesulfonohydrazide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that (E)-N'-((4-isobutoxyphenyl)(p-tolyl)methylene)-4-methylbenzenesulfonohydrazide can inhibit the activity of cyclooxygenase-2, an enzyme involved in the inflammatory pathway. (E)-N'-((4-isobutoxyphenyl)(p-tolyl)methylene)-4-methylbenzenesulfonohydrazide has also been shown to inhibit the growth of cancer cells and induce apoptosis. In vivo studies have demonstrated that (E)-N'-((4-isobutoxyphenyl)(p-tolyl)methylene)-4-methylbenzenesulfonohydrazide can reduce inflammation and prevent bacterial and fungal infections.
Advantages and Limitations for Lab Experiments
(E)-N'-((4-isobutoxyphenyl)(p-tolyl)methylene)-4-methylbenzenesulfonohydrazide has several advantages for lab experiments. It is readily available and easy to synthesize, making it a cost-effective compound for research purposes. (E)-N'-((4-isobutoxyphenyl)(p-tolyl)methylene)-4-methylbenzenesulfonohydrazide has also shown promising results in several in vitro and in vivo studies, making it a potential candidate for further research. However, (E)-N'-((4-isobutoxyphenyl)(p-tolyl)methylene)-4-methylbenzenesulfonohydrazide has some limitations for lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its therapeutic potential. (E)-N'-((4-isobutoxyphenyl)(p-tolyl)methylene)-4-methylbenzenesulfonohydrazide may also have some toxicity concerns, and more studies are needed to determine its safety profile.
Future Directions
There are several future directions for (E)-N'-((4-isobutoxyphenyl)(p-tolyl)methylene)-4-methylbenzenesulfonohydrazide research. One potential direction is to investigate its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as an antimicrobial agent against drug-resistant bacteria and fungi. Further studies are also needed to elucidate its mechanism of action and determine its safety profile. Overall, (E)-N'-((4-isobutoxyphenyl)(p-tolyl)methylene)-4-methylbenzenesulfonohydrazide shows promise as a potential therapeutic agent, and more research is needed to fully understand its therapeutic potential.
Synthesis Methods
The synthesis of (E)-N'-((4-isobutoxyphenyl)(p-tolyl)methylene)-4-methylbenzenesulfonohydrazide involves the reaction of 4-methylbenzenesulfonylhydrazide with 4-isobutoxybenzaldehyde and p-tolualdehyde in the presence of glacial acetic acid and ethanol. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by recrystallization. The purity of the compound is confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Scientific Research Applications
(E)-N'-((4-isobutoxyphenyl)(p-tolyl)methylene)-4-methylbenzenesulfonohydrazide has been extensively studied for its potential therapeutic properties. Several studies have reported its anti-inflammatory, antitumor, and antimicrobial effects. (E)-N'-((4-isobutoxyphenyl)(p-tolyl)methylene)-4-methylbenzenesulfonohydrazide has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and preventing bacterial and fungal infections. (E)-N'-((4-isobutoxyphenyl)(p-tolyl)methylene)-4-methylbenzenesulfonohydrazide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
4-methyl-N-[(E)-[(4-methylphenyl)-[4-(2-methylpropoxy)phenyl]methylidene]amino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3S/c1-18(2)17-30-23-13-11-22(12-14-23)25(21-9-5-19(3)6-10-21)26-27-31(28,29)24-15-7-20(4)8-16-24/h5-16,18,27H,17H2,1-4H3/b26-25+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNUEWGSFQGOHC-OCEACIFDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NNS(=O)(=O)C2=CC=C(C=C2)C)C3=CC=C(C=C3)OCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N\NS(=O)(=O)C2=CC=C(C=C2)C)/C3=CC=C(C=C3)OCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N'-((4-isobutoxyphenyl)(p-tolyl)methylene)-4-methylbenzenesulfonohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(4-tert-butylphenoxy)phenyl]-2-chloroacetamide](/img/structure/B2660887.png)


![(5-bromofuran-2-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2660891.png)
![N-benzyl-4-(N,N-dimethylsulfamoyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2660892.png)
![N-[3-[2-(5-Chlorothiophen-2-yl)morpholin-4-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2660895.png)

![1-[Methyl(tert-butyloxycarbonyl)amino]cyclopentanecarboxylic acid](/img/structure/B2660901.png)


![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylbenzamide](/img/structure/B2660907.png)
